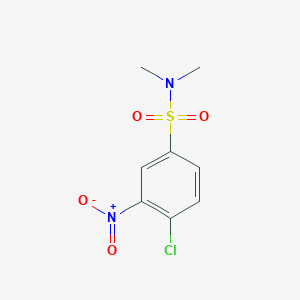

4-氯-N,N-二甲基-3-硝基苯磺酰胺

描述

Synthesis Analysis

Synthesis of derivatives related to "Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-" involves complex reactions that result in compounds with potential inhibitory activities. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has been reported, highlighting the structural complexity and potential biological relevance of these compounds (Al-Hourani et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is determined through techniques such as X-ray crystallography, revealing intricate details about their crystal packing and intermolecular interactions. For instance, the molecular-electronic structure and kinetic investigation of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers have provided insights into their steric hindrance and the impact on their chemical behavior (Rublova et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving "Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-" derivatives are diverse, leading to various other functional compounds. The chemoselective aromatic substitution to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives showcases the functional group compatibility and practical application of these reactions (Yu et al., 2022).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in various environments and applications. The study of 2-chloro-N-(4-chlorobenzoyl)benzenesulfonamide toluene hemisolvate has contributed to this understanding by detailing its crystal packing and hydrogen bonding patterns (Suchetan et al., 2010).

Chemical Properties Analysis

Exploring the chemical properties of "Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-" derivatives involves examining their reactivity, stability, and interactions with other molecules. The synthesis and anti-HIV activity of certain derivatives underline the potential pharmaceutical applications and the chemical underpinnings that contribute to their biological activities (Pomarnacka, 2007).

科学研究应用

1. Anticancer and Antimicrobial Agents

- Application Summary: Benzenesulfonamide derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents. They work by inhibiting carbonic anhydrase IX (CA IX), a gene that is overexpressed in many solid tumors .

- Methods of Application: The study involved the synthesis of new aryl thiazolone–benzenesulfonamides and their evaluation for anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .

- Results: Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times .

2. Synthesis of Novel Derivatives

- Application Summary: A series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized. These compounds were evaluated for their anticancer activity in HeLa, HCT-116 and MCF-7 cell lines .

- Methods of Application: The synthesis involved the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles .

- Results: The most promising compounds selectively showed a high cytotoxic effect in HeLa cancer cells (IC 50: 6–7 μM) and exhibited about three times less cytotoxicity against the non-tumor cell line HaCaT cells (IC 50: 18–20 μM) .

3. Chemical Intermediate for Azo Dyes

- Application Summary: 4-Chloro-3-nitrobenzenesulfonamide is used as a chemical intermediate in the production of azo dyes . Azo dyes are a type of dye that contain an azo group (-N=N-) as part of their molecular structure. They are widely used in the textile industry due to their vibrant colors and high durability .

- Methods of Application: The specific methods of application can vary depending on the specific azo dye being produced. Generally, it involves a series of chemical reactions, including diazotization, coupling, and oxidation .

- Results: The result is the production of azo dyes, which are used in various industries, particularly in textile manufacturing .

4. Gas Chromatography

- Application Summary: 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide can be used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .

- Methods of Application: The compound is used as a standard in the gas chromatography process. It is vaporized and carried by an inert gas (the mobile phase) through a column packed with a stationary phase. The different components in the sample mixture travel at different speeds, leading to their separation .

- Results: The results of gas chromatography can be used to identify the different components of a mixture, determine their concentration, and so on .

5. Triazole-Benzenesulfonamide Hybrids

- Application Summary: Triazoles and benzenesulfonamides are pharmacological agents possessing a wide spectrum of biological activities such as anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, analgesic etc. Hybridization of these two represents an advance approach in the direction of synthesis of more potent therapeutic candidates with higher potency and lesser side effects .

- Methods of Application: The specific methods of application can vary depending on the specific hybrid being produced. Generally, it involves a series of chemical reactions .

- Results: The results of this application can be used to develop more potent therapeutic candidates with higher potency and lesser side effects .

6. Solubility Studies

- Application Summary: Benzenesulfonamide is used as a model compound in solubility studies. These studies are important for understanding the properties of the compound and how it interacts with various solvents .

- Methods of Application: The study involved collecting new experimental solubility data in the solvents DMSO, DMF, 4FM, and their binary mixtures with water .

- Results: The results of these studies can be used to better understand the solubility of the compound and its interactions with various solvents .

属性

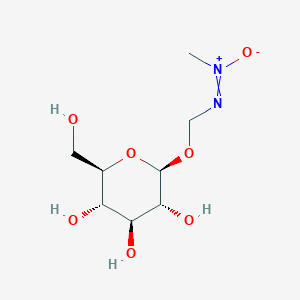

IUPAC Name |

4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O4S/c1-10(2)16(14,15)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTAOSGHCXUEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059671 | |

| Record name | Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- | |

CAS RN |

137-47-3 | |

| Record name | 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 137-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-N,N-dimethyl-3-nitrobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4SEF4NTW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。